molecular formula C10H9N3O B12834713 N-(1H-Benzo[d]imidazol-6-yl)acrylamide CAS No. 34443-03-3

N-(1H-Benzo[d]imidazol-6-yl)acrylamide

Cat. No.: B12834713
CAS No.: 34443-03-3
M. Wt: 187.20 g/mol
InChI Key: LBPLJQZONVVTJQ-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-6-yl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]imidazole core substituted at the 6-position with an acrylamide group. The acrylamide moiety enhances reactivity and binding affinity, making this compound a candidate for covalent inhibitor design.

Properties

CAS No.

34443-03-3

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)prop-2-enamide

InChI

InChI=1S/C10H9N3O/c1-2-10(14)13-7-3-4-8-9(5-7)12-6-11-8/h2-6H,1H2,(H,11,12)(H,13,14)

InChI Key

LBPLJQZONVVTJQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[d]imidazol-6-yl)acrylamide typically involves the reaction of benzimidazole derivatives with acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-6-yl)acrylamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-Benzo[d]imidazol-6-yl)acrylamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-6-yl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The benzo[d]imidazole scaffold is common among the compounds analyzed. Key differences lie in substituents on the benzimidazole nitrogen and the acrylamide side chain:

  • (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (): The methyl group on the benzimidazole nitrogen reduces polarity, likely enhancing membrane permeability. The isoxazole ring introduces heterocyclic diversity, which may improve target selectivity .
Spectral and Physicochemical Properties
Compound IR (CO stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Melting Point (°C) Yield (%)
N-(1H-Benzo[d]imidazol-6-yl)acrylamide ~1685 (hypothesized) NHCO: ~10.1 (broad) Not Reported Not Reported
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide 1685 (CO) 3.20 (N-CH₃), 6.00 (isoxazole-H), 10.12 (NH) Not Reported Not Reported
Brominated/methoxylated analogs () Not Reported Complex aromatic shifts (6.60–6.80 ppm) 126.2–128.7 70–74

Key Observations :

  • The IR carbonyl stretch (~1685 cm⁻¹) is consistent across acrylamide derivatives, confirming the presence of the amide group .
  • Bulky substituents, as seen in ’s brominated/naphthylated analogs, lower melting points (126–128°C) due to reduced crystallinity .

Implications for Drug Design

  • Selectivity : The unsubstituted benzimidazole nitrogen in this compound may favor interactions with polar enzyme active sites, whereas methylated analogs () could target hydrophobic pockets.
  • Pharmacokinetics : Bulky substituents () may hinder blood-brain barrier penetration but improve plasma protein binding.

Biological Activity

N-(1H-Benzo[d]imidazol-6-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antiviral, and neuroprotective effects, supported by research findings and case studies.

The compound this compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The acrylamide group enhances its reactivity and potential for forming covalent bonds with target proteins, a mechanism that is often exploited in drug design.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Study: FLT3 Inhibition
A study focused on the structure-activity relationship (SAR) of benzimidazole derivatives revealed that compounds similar to this compound exhibit potent inhibitory effects against FLT3 kinase, a critical target in acute myeloid leukemia (AML). For instance, derivatives showed IC50 values ranging from 41.5 nM to 5.64 nM against various FLT3 mutations, indicating strong selectivity and efficacy in inhibiting cancer cell proliferation .

Table 1: Inhibition Potency Against FLT3 Kinase

CompoundIC50 (nM)Target Mutation
This compoundTBDFLT3-D835Y
Compound 8r41.6Wild-type FLT3
Compound 8m0.181FLT3-D835Y

Antiviral Properties

This compound has also been investigated for its antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication, although the specific mechanisms remain to be fully elucidated. The compound's ability to interfere with viral proteins or pathways could be a promising area for further research .

Neuroprotective Effects

In addition to its anticancer and antiviral properties, this compound has shown potential as a neuroprotective agent.

Case Study: mGluR5 Modulation
A study evaluated the effects of various benzimidazole derivatives on microglial activation mediated by lipopolysaccharides (LPS). The results indicated that some compounds exhibited significant inhibition of nitric oxide production, suggesting neuroprotective properties through modulation of the mGluR5 receptor .

Table 2: Neuroprotective Activity Against LPS-Induced Activation

CompoundNO Production Inhibition (%)Cell Viability (%)
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide47%85%
This compoundTBDTBD

Q & A

Q. What are the foundational synthetic routes for N-(1H-Benzo[d]imidazol-6-yl)acrylamide?

The synthesis of benzimidazole derivatives typically starts with o-phenylenediamine and organic acids via the Phillips reaction, forming the benzimidazole core . For this compound, a modified one-pot approach using CBr₄ as a catalyst in acetonitrile at 80°C has been effective for introducing carboxamide groups to the benzimidazole scaffold . To attach the acrylamide moiety, a two-step process is suggested:

Synthesize the benzimidazole core using o-phenylenediamine and formic acid .

React the 6-amino-substituted benzimidazole intermediate with acryloyl chloride under controlled pH (e.g., in a buffer) to avoid polymerization.
Key variables include solvent choice (e.g., ethanol or acetonitrile), stoichiometry, and reaction time .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, acrylamide NH at δ 10–12 ppm) and carbon assignments .
  • FT-IR : Confirms acrylamide C=O stretching (1660–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and purity (>95% by area normalization) .
  • Melting Point/Rf Values : Provides physical consistency checks (e.g., Rf = 0.55–0.72 in ethyl acetate/hexane) .

Q. How are intermediates like 1H-benzo[d]imidazol-6-amine synthesized?

Core Formation : Condense o-phenylenediamine with formic acid under reflux (100–120°C, 4–6 hours) to yield 1H-benzo[d]imidazole .

Selective Functionalization : Use directed ortho-metalation (e.g., LDA at -78°C) or copper-catalyzed coupling to introduce a nitro group at position 6, followed by reduction (H₂/Pd-C) to the amine .

Advanced Research Questions

Q. How can copper-catalyzed methods optimize acrylamide conjugation?

Copper(I) iodide (5–10 mol%) in DMF at 80–100°C facilitates Ullmann-type coupling between 6-amino-benzimidazole and acryloyl halides. Key optimizations:

  • Ligand Effects : Bidentate ligands (e.g., 1,10-phenanthroline) improve yield by stabilizing Cu intermediates .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates vs. THF or toluene .
  • Yield vs. Time : Reactions typically plateau at 12–18 hours (70–85% yield) but may degrade with prolonged heating .

Q. What mechanistic insights explain competing byproducts in acrylamide synthesis?

  • Polymerization : Acrylamide’s vinyl group is prone to radical-initiated polymerization. Mitigate by:
    • Adding inhibitors (e.g., hydroquinone, 0.1–1 wt%) .
    • Using low-temperature conditions (<50°C) for coupling steps .
  • Nucleophilic Competition : The benzimidazole’s N1 and N3 positions may react. Control regioselectivity via:
    • Protecting groups (e.g., Boc on N1) during acrylation .
    • Steric hindrance (e.g., bulky substituents on N1) .

Q. How can fluorescence properties of benzimidazole-acrylamide derivatives be leveraged?

this compound derivatives exhibit tunable fluorescence (λₑₘ = 370–450 nm) due to extended π-conjugation . Applications include:

  • Biosensing : Tagging biomolecules (e.g., proteins) via acrylamide’s reactive site .
  • Cellular Imaging : Modify solubility with PEG or sulfonate groups for aqueous compatibility .
  • Mechanistic Probes : Monitor drug-target interactions via fluorescence quenching .

Data Contradictions and Resolution

Q. Why do reported yields vary for CBr₄-catalyzed vs. copper-mediated syntheses?

  • CBr₄ Method : Higher yields (78–85%) in one-pot reactions but limited to carboxamide derivatives .
  • Copper Catalysis : Broader substrate scope (e.g., sulfonamides, acrylamides) but lower yields (60–75%) due to side reactions .
    Resolution : Use CBr₄ for carboxamides and switch to copper for complex substituents, optimizing catalyst loading and temperature .

Methodological Best Practices

  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .
  • Stability Testing : Store derivatives at -20°C under argon to prevent oxidation of the acrylamide group .

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